molecular formula C14H16F3NO B2721840 N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide CAS No. 2034462-06-9

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide

Cat. No.: B2721840
CAS No.: 2034462-06-9
M. Wt: 271.283
InChI Key: BKRVSJFVLZUSNM-UHFFFAOYSA-N
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Description

N-(4,4-Difluorocyclohexyl)-3-fluoro-4-methylbenzamide is a synthetic small molecule provided for research and development purposes. This compound features a benzamide core, a structure prevalent in medicinal chemistry due to its versatility and potential for bioactivity. The molecular design incorporates a 3-fluoro-4-methylbenzamide moiety linked to a 4,4-difluorocyclohexyl group. The difluorocyclohexyl component is a valuable scaffold in drug discovery, often used to influence the molecule's conformation, metabolic stability, and membrane permeability . Benzamide derivatives are a significant area of investigation in pharmaceutical research. Structurally related compounds have been explored for their diverse biological activities. For instance, certain sulfonamide-based molecules have demonstrated notable analgesic and antiallodynic effects in preclinical models, with some research suggesting the involvement of serotonergic (5-HT3) and opioidergic pathways in their mechanism of action . Other research applications for benzamide-containing molecules include their use in the synthesis of more complex peptide architectures, although this particular compound is not a peptide itself . Researchers may find this compound valuable as a building block in organic synthesis, a candidate for high-throughput screening, or a lead compound for further chemical optimization. All properties and potential applications are speculative and for research guidance only. This product is intended for laboratory research use and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO/c1-9-2-3-10(8-12(9)15)13(19)18-11-4-6-14(16,17)7-5-11/h2-3,8,11H,4-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRVSJFVLZUSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide typically involves the reaction of 4,4-difluorocyclohexylamine with 3-fluoro-4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Thiazole Carboxamide Cores

describes compounds 108–111 , which share the N-(4,4-difluorocyclohexyl)carboxamide group but incorporate a thiazole ring and diverse substituents (Table 1).

Compound Substituent on Thiazole Yield (%) Key Structural Feature
108 3-Methyl-1-(3,4,5-trimethoxybenzamido)butyl 78 Branched alkyl chain with trimethoxy
109 2-Phenyl-1-(3,4,5-trimethoxybenzamido)ethyl 67 Aromatic phenyl group
110 2-(4-Hydroxyphenyl)-...ethyl 35 Hydroxyphenyl for polarity
111 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-yl 39 Pyrrolidine heterocycle

Key Observations :

  • Yield Variability : Lower yields (35–39%) for 110 and 111 suggest steric hindrance or poor solubility during synthesis compared to 108 (78%) .
  • Functional Groups: The hydroxyl group in 110 may enhance solubility but reduce synthetic efficiency.
Thioamide Derivatives (Compounds 83–84)

Compounds 83 and 84 () replace the carboxamide (-CONH-) with a carbothioamide (-CSNH-) group. This substitution increases electron density and may improve metal-binding affinity or alter metabolic pathways. However, thioamides are generally less stable under oxidative conditions, which could limit their utility compared to the target benzamide .

Heterocyclic Variations ()

Compounds such as N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-6-carboxamide introduce oxadiazole rings. Oxadiazoles are known for their electron-deficient nature, which can enhance π-π stacking interactions in drug-receptor binding. The target compound’s simpler benzamide structure lacks this feature but benefits from reduced synthetic complexity .

Agrochemical Difluorobenzamides ()

Pesticides like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) share the difluorobenzamide core but incorporate urea linkages.

Crystalline Forms and Stability ()

Crystalline salts of N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide highlight the importance of solid-state forms for bioavailability.

Biological Activity

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H15F3N2O
  • Molecular Weight : 270.28 g/mol
  • Structural Characteristics : The compound features a cyclohexyl moiety with two fluorine substituents, a 3-fluoro group, and a 4-methylbenzamide structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Key aspects include:

  • Target Enzymes and Receptors : The compound is believed to inhibit enzymes critical for cell proliferation and survival, particularly those involved in cancer pathways.
  • Signal Transduction Pathways : It may modulate pathways such as the PI3K/Akt and MAPK signaling cascades, which are vital for cellular growth and metabolism.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)8.2Inhibition of cell cycle progression
HeLa (Cervical Cancer)12.0Disruption of mitochondrial function

Other Biological Activities

In addition to its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. These activities are thought to be mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Case Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
    • Findings : The compound significantly reduced cell viability at concentrations above 5 µM, with apoptosis confirmed through flow cytometry analysis.
  • Case Study on A549 Cells :
    • Objective : Assess the impact on lung cancer cell proliferation.
    • Findings : Treatment with the compound resulted in a marked decrease in cell proliferation rates and induced G1 phase cell cycle arrest.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for determining the therapeutic potential of this compound:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High distribution volume indicates good tissue penetration.
  • Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions exists.
  • Excretion : Predominantly excreted via urine.

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